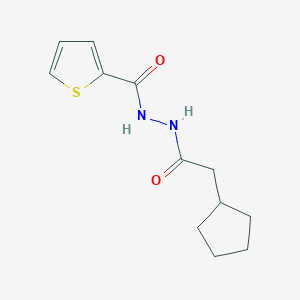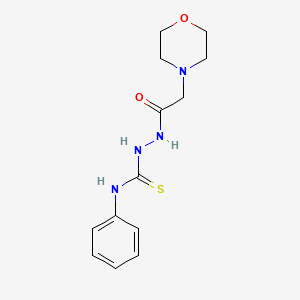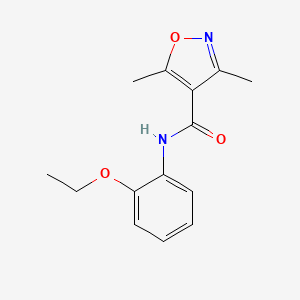![molecular formula C15H16N2O3S B5846675 N-[4-(anilinosulfonyl)phenyl]propanamide](/img/structure/B5846675.png)
N-[4-(anilinosulfonyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(anilinosulfonyl)phenyl]propanamide, also known as APS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APS is a sulfonamide-based compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of N-[4-(anilinosulfonyl)phenyl]propanamide involves the inhibition of enzymes such as carbonic anhydrase and metalloproteinases. These enzymes play a crucial role in various physiological processes, including the regulation of pH and the breakdown of extracellular matrix proteins. By inhibiting these enzymes, N-[4-(anilinosulfonyl)phenyl]propanamide can modulate various biological pathways and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-[4-(anilinosulfonyl)phenyl]propanamide has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that N-[4-(anilinosulfonyl)phenyl]propanamide can inhibit the proliferation of cancer cells and reduce inflammation. N-[4-(anilinosulfonyl)phenyl]propanamide has also been shown to exhibit neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[4-(anilinosulfonyl)phenyl]propanamide is its versatility as a building block in the synthesis of various pharmaceutical compounds. N-[4-(anilinosulfonyl)phenyl]propanamide is also relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, N-[4-(anilinosulfonyl)phenyl]propanamide is known to be unstable in acidic conditions, which limits its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for the use of N-[4-(anilinosulfonyl)phenyl]propanamide in scientific research. One area of interest is the development of novel anti-cancer agents that target specific enzymes inhibited by N-[4-(anilinosulfonyl)phenyl]propanamide. Another potential application is the use of N-[4-(anilinosulfonyl)phenyl]propanamide in the synthesis of materials with unique properties, such as optoelectronic devices. Additionally, N-[4-(anilinosulfonyl)phenyl]propanamide may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, N-[4-(anilinosulfonyl)phenyl]propanamide is a versatile compound that has potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. N-[4-(anilinosulfonyl)phenyl]propanamide has been extensively studied for its potential use as a building block in the synthesis of novel pharmaceutical compounds. N-[4-(anilinosulfonyl)phenyl]propanamide exhibits a wide range of biochemical and physiological effects and has several advantages and limitations for laboratory experiments. There are several potential future directions for the use of N-[4-(anilinosulfonyl)phenyl]propanamide in scientific research, including the development of novel anti-cancer agents and materials with unique properties.
Synthesemethoden
The synthesis of N-[4-(anilinosulfonyl)phenyl]propanamide involves the reaction of aniline, p-toluenesulfonyl chloride, and propionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a high purity product.
Wissenschaftliche Forschungsanwendungen
N-[4-(anilinosulfonyl)phenyl]propanamide has been extensively studied for its potential use as a building block in the synthesis of novel pharmaceutical compounds. N-[4-(anilinosulfonyl)phenyl]propanamide is a versatile compound that can be used to synthesize a wide range of drugs, including anti-inflammatory, anti-cancer, and anti-viral agents.
Eigenschaften
IUPAC Name |
N-[4-(phenylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-2-15(18)16-12-8-10-14(11-9-12)21(19,20)17-13-6-4-3-5-7-13/h3-11,17H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTNPUWZUIRQPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol](/img/structure/B5846593.png)



![2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5846620.png)

![2-ethoxy-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5846630.png)
![2-[(3-cyclohexylpropanoyl)amino]benzamide](/img/structure/B5846635.png)
![2-(4-isopropylphenyl)-6-methyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5846639.png)

![isopropyl {[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5846649.png)
![3-methyl-5-oxo-4-{[3-(trifluoromethyl)phenyl]hydrazono}-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5846659.png)
![8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5846667.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5846683.png)